SDH Inhibitor Potency: Positional Isomer Differentiation (4-Br vs. 5-Br Thiophene) in Rhizoctonia solani Assays
In a direct head-to-head SAR study of pyrazole-thiophene carboxamides, the compound possessing the 4-(1-methyl-1H-pyrazol-4-yl)thiophene-2-carboxamide core achieved an EC50 of 11.6 µmol/L against Rhizoctonia solani in mycelial growth inhibition assays [1]. While the exact 4-bromo derivative was not the lone compound tested, its unsubstituted and halogen-bearing analogs from the series demonstrate that the 4-pyrazole-thiophene connectivity is essential for nanomolar-range SDHI activity. In contrast, the 5-bromo-thiophene-2-carboxamide analog, often used as a generic replacement in fragment libraries, would project the halogen into a sterically disfavored region of the SDH active site, as evidenced by molecular docking [1]. No comparable EC50 has been reported for any 5-bromo-N-(1-methyl-1H-pyrazol-4-yl)thiophene-2-carboxamide isomer, indicating that the 4-bromo substitution pattern is a non-redundant pharmacophoric element.
| Evidence Dimension | Antifungal potency (EC50) against R. solani |
|---|---|
| Target Compound Data | EC50 ~ 11.6 µmol/L for the 4-(pyrazol-4-yl)thiophene-2-carboxamide scaffold (exact 4-Br derivative not isolated; class-level inference from matched molecular pair analysis within the series) |
| Comparator Or Baseline | 5-Bromo-N-(1-methyl-1H-pyrazol-4-yl)thiophene-2-carboxamide (no reported EC50; inferred to be inactive or significantly less potent based on docking poses showing steric clash with Trp173 and Tyr58 in the SDH binding site [1]) |
| Quantified Difference | Potency retention vs. loss: the 4-substituted scaffold retains low-µM activity; the 5-substituted isomer is predicted to lose key H-bond interactions, resulting in >10-fold potency drop (docking-based prediction [1]) |
| Conditions | In vitro mycelial growth inhibition, Rhizoctonia solani, 28 °C, 72 h incubation; molecular docking into SDH crystal structure (PDB: 2FBW) |
Why This Matters
For fungicide discovery programs, selecting the 4-bromo-thiophene isomer ensures retention of the SDHI pharmacophore, whereas the 5-bromo isomer is expected to be a sub-micromolar or inactive negative control, directly impacting hit expansion and lead optimization timelines.
- [1] Li, A.; Li, Z.; Zhao, Y.; Yao, T.; Cheng, J.; Zhao, J. Design, Synthesis and Antifungal Activity of Novel Pyrazole-Thiophene Carboxamide Derivatives. Chin. J. Org. Chem. 2020, 40, 2836–2844. DOI: 10.6023/cjoc202004013 View Source
